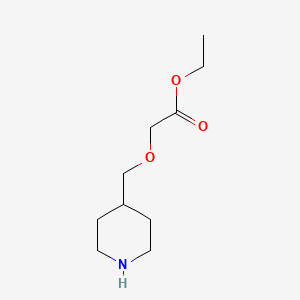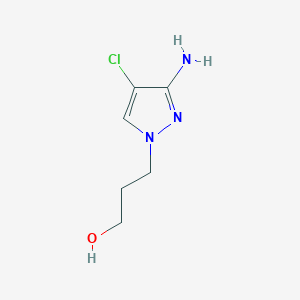
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group attached to a propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-chloropyrazole with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated propanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol
- 3-(3-Amino-4-fluoro-1h-pyrazol-1-yl)propan-1-ol
- 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)propan-1-ol
Uniqueness
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
3-(3-amino-4-chloropyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H10ClN3O/c7-5-4-10(2-1-3-11)9-6(5)8/h4,11H,1-3H2,(H2,8,9) |
InChIキー |
XXLNKXBUJVUJCC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CCCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


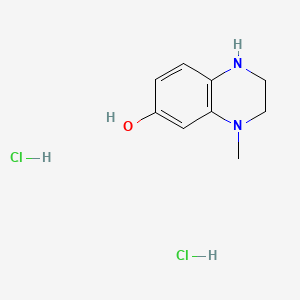
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)
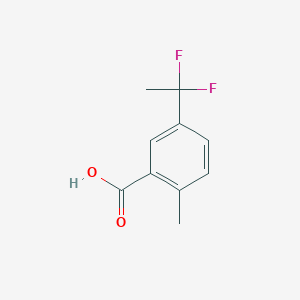
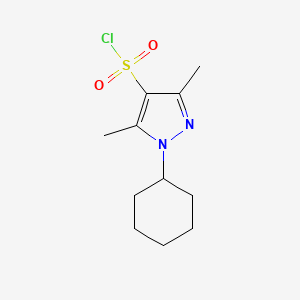

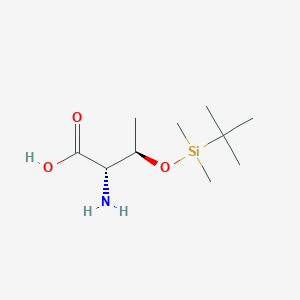
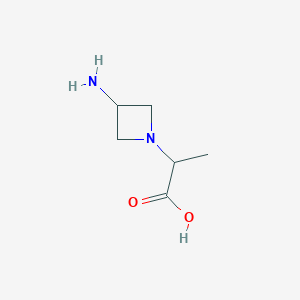
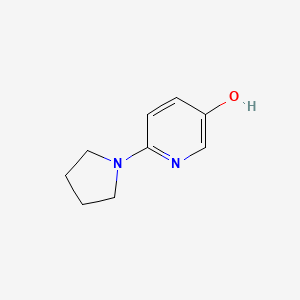
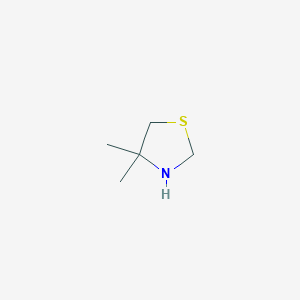


![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
